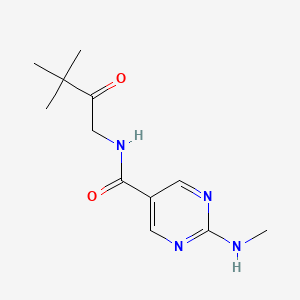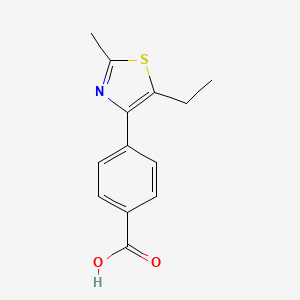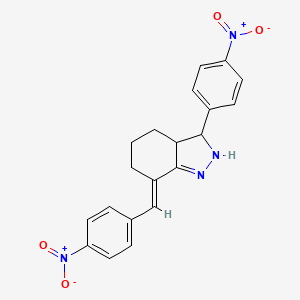![molecular formula C18H14N2O3 B5293021 8-methoxy-2-[2-(2-nitrophenyl)vinyl]quinoline](/img/structure/B5293021.png)
8-methoxy-2-[2-(2-nitrophenyl)vinyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-methoxy-2-[2-(2-nitrophenyl)vinyl]quinoline is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is known for its unique properties and has been studied extensively to understand its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 8-methoxy-2-[2-(2-nitrophenyl)vinyl]quinoline is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of the enzyme phosphodiesterase, which is involved in regulating cellular signaling pathways. It has also been shown to inhibit the activity of a protein called NF-kB, which is involved in regulating inflammation and cell survival.
Biochemical and Physiological Effects:
Studies have shown that 8-methoxy-2-[2-(2-nitrophenyl)vinyl]quinoline has a range of biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of inflammatory cytokines, which could be beneficial in treating inflammatory conditions. Additionally, this compound has been shown to have antioxidant properties, which could help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 8-methoxy-2-[2-(2-nitrophenyl)vinyl]quinoline in lab experiments is its high potency and specificity. This compound has been shown to have a strong inhibitory effect on certain enzymes and signaling pathways, making it a useful tool for studying these processes. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 8-methoxy-2-[2-(2-nitrophenyl)vinyl]quinoline. One area of focus could be on developing new cancer therapies based on this compound. Further research could also be conducted to better understand the mechanism of action of this compound and its potential use in treating inflammatory conditions. Additionally, this compound could be further studied for its potential use as a fluorescent probe in biological imaging. Overall, the unique properties of 8-methoxy-2-[2-(2-nitrophenyl)vinyl]quinoline make it a promising candidate for further research in various fields.
Synthesemethoden
The synthesis of 8-methoxy-2-[2-(2-nitrophenyl)vinyl]quinoline involves the reaction of 2-nitrostyrene with 8-methoxyquinoline in the presence of a palladium catalyst. This reaction results in the formation of the desired compound, which can be purified using column chromatography. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further research.
Wissenschaftliche Forschungsanwendungen
The potential applications of 8-methoxy-2-[2-(2-nitrophenyl)vinyl]quinoline in scientific research are vast. This compound has been studied for its ability to inhibit the growth of cancer cells, making it a promising candidate for cancer therapy. It has also been shown to have anti-inflammatory properties, which could be useful in treating various inflammatory conditions. Additionally, this compound has been studied for its potential use as a fluorescent probe in biological imaging.
Eigenschaften
IUPAC Name |
8-methoxy-2-[(E)-2-(2-nitrophenyl)ethenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-23-17-8-4-6-14-10-12-15(19-18(14)17)11-9-13-5-2-3-7-16(13)20(21)22/h2-12H,1H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZIORNWMRUDPQ-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)C=CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-2-[(E)-2-(2-nitrophenyl)vinyl]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5292947.png)

![4-(cyclopropylmethyl)-3-isopropyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,4-diazepan-5-one](/img/structure/B5292960.png)

![3-[(4-iodophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5292986.png)
![N-(2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}ethyl)acetamide](/img/structure/B5292987.png)
![2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5292993.png)

![5-[(4-chlorophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B5293015.png)
![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-6,7-dimethoxy-4H-3,1-benzoxazin-4-one](/img/structure/B5293024.png)

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine](/img/structure/B5293033.png)
![[2-(4-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-morpholinyl)ethyl]amine dihydrochloride](/img/structure/B5293040.png)
![6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5293043.png)